3,3-Dioxo-decahydro-3l6-thia-2,7-diaza-as-indacene-7-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide is a complex organic compound with a unique structure that includes an isothiazoloisoindole core
Preparation Methods
The synthesis of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the isothiazoloisoindole core, followed by the introduction of the tert-butyl group and the carboxylate3,3-dioxide moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it could be explored for its therapeutic potential, particularly in drug development. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl(5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate3,3-dioxide can be compared with other similar compounds, such as other isothiazoloisoindole derivatives. These comparisons highlight its unique structural features and potential advantages in terms of reactivity, stability, and biological activity. Similar compounds include tert-Butyl(dimethyl)silyloxy derivatives and other isothiazoloisoindole analogs.
Biological Activity
3,3-Dioxo-decahydro-3l6-thia-2,7-diaza-as-indacene-7-carboxylic acid tert-butyl ester, also known as tert-butyl (5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate, is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H24N2O4S
- Molecular Weight : 316.42 g/mol
- IUPAC Name : tert-butyl (5aS,8aS,8bR)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate
- CAS Number : 1933709-94-4
The compound features a unique isothiazoloisoindole core structure which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The isothiazole moiety is known for its effectiveness against various bacterial strains. A study on related compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent is supported by preliminary studies suggesting that it may induce apoptosis in cancer cells. The mechanism likely involves the interaction with specific molecular targets such as enzymes or receptors that are crucial in cancer cell proliferation .
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, derivatives of isothiazoloisoindole were evaluated for their cytotoxic effects against several cancer cell lines. The results indicated that certain modifications to the core structure enhanced their potency against breast and lung cancer cells .
Synthesis Methods
The synthesis of tert-butyl (5aS,8aS,8bR)-decahydro-7H-isothiazolo[4,5-e]isoindole-7-carboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of the isothiazoloisoindole core.
- Introduction of the tert-butyl group.
- Carboxylation to form the final ester product.
Optimized synthetic routes have been developed to improve yield and reduce costs associated with raw materials .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways involved in cancer progression .
Comparative Analysis
When compared to similar compounds such as other isothiazoloisoindole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
Compound A | Moderate | High | Effective against breast cancer |
Compound B | High | Moderate | Effective against multiple bacterial strains |
Target Compound | High | Very High | Unique structure enhances potency |
Properties
Molecular Formula |
C14H24N2O4S |
---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
tert-butyl (5aS,8aS,8bR)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate |
InChI |
InChI=1S/C14H24N2O4S/c1-14(2,3)20-13(17)16-7-9-4-5-12-10(11(9)8-16)6-15-21(12,18)19/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12?/m1/s1 |
InChI Key |
YZANVQSNBJHXCA-FEZOTEKNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC3[C@H]([C@H]2C1)CNS3(=O)=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC3C(C2C1)CNS3(=O)=O |
Origin of Product |
United States |
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